Unique Biosynthetic Origin: Hydroxypyruvaldehyde as the Exclusive Major α-Ketoaldehyde Product of Glyceraldehyde Autoxidation
Under physiological conditions (pH 7.4, 37°C), glyceraldehyde autoxidizes to yield hydroxypyruvaldehyde as the major α-ketoaldehyde product, whereas glycolaldehyde autoxidation yields glyoxal and dihydroxyacetone also yields hydroxypyruvaldehyde [1]. This precursor-product specificity is not interchangeable with methylglyoxal, which originates from distinct triose phosphate fragmentation pathways rather than direct monosaccharide autoxidation. The ene-diol intermediate of glyceraldehyde autoxidizes to form β-hydroxypyruvaldehyde, hydrogen peroxide, and water, with enolisation identified as the rate-determining step [1].
| Evidence Dimension | Major α-ketoaldehyde product from precursor autoxidation |
|---|---|
| Target Compound Data | Hydroxypyruvaldehyde from glyceraldehyde and dihydroxyacetone autoxidation |
| Comparator Or Baseline | Glyoxal from glycolaldehyde autoxidation; Methylglyoxal from triose phosphate fragmentation |
| Quantified Difference | Precursor-product specificity: hydroxypyruvaldehyde is uniquely the major product from glyceraldehyde/dihydroxyacetone; glyoxal from glycolaldehyde; methylglyoxal not produced via monosaccharide autoxidation pathway |
| Conditions | Phosphate-buffered saline (pH 7.4, 37°C) under physiological conditions; oxygen consumption measured |
Why This Matters
Investigators modeling triose-mediated oxidative damage or autoxidation cascades require hydroxypyruvaldehyde specifically, as no other α-oxoaldehyde recapitulates the glyceraldehyde/dihydroxyacetone autoxidation product profile.
- [1] Thornalley P, Wolff S, Crabbe J, Stern A. The autoxidation of glyceraldehyde and other simple monosaccharides under physiological conditions catalysed by buffer ions. Biochim Biophys Acta. 1984;797(2):276-87. doi:10.1016/0304-4165(84)90131-4 View Source
